1-(5-Hydroxyquinolin-8-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Hydroxyquinolin-8-yl)ethan-1-one is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Hydroxyquinolin-8-yl)ethan-1-one can be synthesized through a reaction involving 8-hydroxyquinoline and acetyl chloride in the presence of aluminum chloride and titanium tetrachloride as catalysts . The reaction is carried out in nitrobenzene at 70°C for 12 hours. The product is then purified through recrystallization from hot water, yielding colorless hair-like needles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial purposes. The use of common reagents and conditions makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(5-Hydroxyquinolin-8-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydroxyl and carbonyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-(5-Hydroxyquinolin-8-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(5-Hydroxyquinolin-8-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its biological activity. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(8-Hydroxyquinolin-5-yl)ethanone: Similar structure but with different positioning of the hydroxyl and carbonyl groups.
8-Hydroxyquinoline: The parent compound without the ethanone group.
Uniqueness
1-(5-Hydroxyquinolin-8-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-(5-hydroxyquinolin-8-yl)ethanone |
InChI |
InChI=1S/C11H9NO2/c1-7(13)8-4-5-10(14)9-3-2-6-12-11(8)9/h2-6,14H,1H3 |
InChI Key |
NZINHEZDILMSQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=C(C=C1)O)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.